6-(4-Fluoro-3-methoxyphenyl)-2-formylphenol
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Overview
Description
6-(4-Fluoro-3-methoxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a fluoro and methoxy substituent on a phenyl ring, along with a formyl group and a hydroxyl group on another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluoro-3-methoxyphenyl)-2-formylphenol typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, where 4-fluoro-3-methoxyphenylboronic acid reacts with a suitable aryl halide under palladium catalysis to form the desired biphenyl structure. The formyl group can be introduced via a Vilsmeier-Haack reaction, where the intermediate is treated with a formylating agent such as DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluoro-3-methoxyphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using a strong base or a nucleophilic catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Strong bases (e.g., NaOH), nucleophilic catalysts (e.g., tetrabutylammonium fluoride)
Major Products Formed
Oxidation: 6-(4-Fluoro-3-methoxyphenyl)-2-carboxyphenol
Reduction: 6-(4-Fluoro-3-methoxyphenyl)-2-hydroxymethylphenol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-(4-Fluoro-3-methoxyphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Fluoro-3-methoxyphenyl)-2-formylphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups can enhance its binding affinity and selectivity towards these targets. The formyl group may also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methoxyphenylboronic acid
- 4-Fluoro-3-methoxyphenylacetone
- 4-Fluoro-3-methoxyphenylamine
Uniqueness
6-(4-Fluoro-3-methoxyphenyl)-2-formylphenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a formyl and hydroxyl group on the phenyl ring allows for diverse chemical modifications and interactions, making it a versatile compound in various research applications.
Properties
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-7-9(5-6-12(13)15)11-4-2-3-10(8-16)14(11)17/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSGODIPUHEYJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC(=C2O)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685180 |
Source
|
Record name | 4'-Fluoro-2-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10685180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261892-09-4 |
Source
|
Record name | 4'-Fluoro-2-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10685180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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